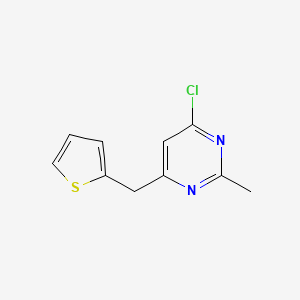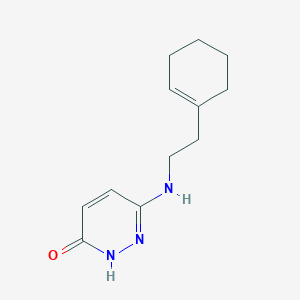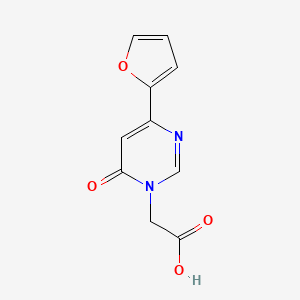
6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol
Vue d'ensemble
Description
6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol, also known as dimethylmorpholine pyridazine-3-ol (DMPOL), is an organic compound belonging to the pyridazine family. It is a colorless, crystalline solid with a melting point of 128-130°C. DMPOL is a versatile molecule with a wide range of applications in the scientific and industrial fields. It is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used as an intermediate in the production of various drugs and as a catalyst for chemical processes.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
The compound “6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol” can be related to the broader class of pyridazinone derivatives, which are of significant interest in synthetic organic chemistry due to their potential applications in drug discovery and material science. For instance, pyridazinones serve as scaffolds for generating polysubstituted and ring-fused systems via sequential nucleophilic aromatic substitution processes. These methodologies facilitate the synthesis of polyfunctional systems, potentially leading to the development of new pharmacological agents or materials with unique properties. The synthesis of such derivatives involves reactions with nitrogen nucleophiles, including morpholine, to yield a variety of aminated products, which indicates the versatility of pyridazinone cores in chemical transformations (Pattison et al., 2009).
Optical and Electronic Properties
Research into pyridazinone derivatives and related structures has also uncovered their potential in the development of materials with novel optical and electronic properties. For example, terpyridine, pyridine, and pyrazine derivatives with electron-donating amino groups, including morpholine, have been studied for their thermal, redox, UV–Vis absorption, and emission properties. These compounds exhibit structure-dependent fluorescence properties and can be used to explore the impact of amine donors on material properties, which is relevant for applications in light-emitting devices and sensors (Palion-Gazda et al., 2019).
Electrochemical and Electrochromic Applications
Pyridazinone derivatives have also been investigated for their electrochemical and electrochromic applications. The synthesis of electron-deficient pyrrolo-acenaphtho-pyridazine-diones, which are derivatives related to pyridazinones, demonstrates the potential for creating materials with very low-lying LUMO energy levels. These materials can be incorporated into conjugated polymers for electrochromic devices, showcasing high optical contrasts and outstanding redox stability, which are crucial for the development of smart windows and displays (Cho et al., 2015).
Medicinal Chemistry Applications
While direct information on “this compound” was not found, pyridazinone derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory, analgesic, anticonvulsant, and vasorelaxant properties. These studies suggest that pyridazinone derivatives, potentially including those substituted with morpholine groups, could serve as leads for the development of new therapeutic agents (Singh et al., 2017).
Propriétés
IUPAC Name |
3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-5-13(6-8(2)15-7)9-3-4-10(14)12-11-9/h3-4,7-8H,5-6H2,1-2H3,(H,12,14)/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOISZGMYLJOBEQ-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















